molecular formula C11H19NO3S B1477569 4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid CAS No. 2097984-31-9

4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid

Cat. No.: B1477569
CAS No.: 2097984-31-9
M. Wt: 245.34 g/mol
InChI Key: RTNYPLVLRLJJNZ-UHFFFAOYSA-N
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Description

4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H19NO3S and its molecular weight is 245.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intramolecular Cyclization

One area of research involving derivatives similar to 4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid focuses on their synthesis and intramolecular cyclization. These compounds, which are in the enamino keto form in solutions, undergo cyclization under certain conditions to produce complex structures that may have various applications in chemical synthesis and potentially in pharmacological studies. For instance, the cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-aryl-2-hydroxy-4-oxobuten-2-oic acids leads to the formation of ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (Shipilovskikh, Rubtsov, & Zalesov, 2009).

Optical Properties for β-Amyloid Detection

Another application is in the development of fluorescent probes for detecting β-amyloid aggregates, which are significant in Alzheimer's disease research. A compound synthesized for this purpose showed high binding affinities toward Aβ(1–40) aggregates in vitro, demonstrating its potential as a powerful fluorescent probe for molecular diagnostics of Alzheimer’s disease (Fa et al., 2015).

Novel Derivatives and Their Potential Applications

Research into novel pyrrolocoumarin derivatives and heteroarotinoids also highlights the diverse potential of compounds structurally related to or derived from this compound. These studies explore the synthesis of new chemical entities with unique structures and potential biological activities, such as receptor activation capabilities and enzyme activity induction (Traven, Suslov, & Gordeev, 2000); (Berlin et al., 2005).

Antioxidant Properties

The antioxidant properties of new 4-hydroxycoumarin derivatives have been investigated, highlighting the potential therapeutic applications of compounds with similar structures in combating oxidative stress-related diseases (Stanchev et al., 2009).

Molecular Structure Analysis

Studies on the molecular structure, including vibrational, structural, electronic, and optical analyses, of derivatives offer insights into their chemical behavior and potential applications in materials science and pharmacology (Raju et al., 2015).

Properties

IUPAC Name

4-[ethyl(thian-4-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-2-12(9-5-7-16-8-6-9)10(13)3-4-11(14)15/h9H,2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNYPLVLRLJJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSCC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid
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4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid
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4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid
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4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid
Reactant of Route 5
4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid
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4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid

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